(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methyl-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS No.: 72558-82-8
Cat. No.: VC21343138
Molecular Formula: C22H22N6O7S2
Molecular Weight: 546.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72558-82-8 |
|---|---|
| Molecular Formula | C22H22N6O7S2 |
| Molecular Weight | 546.6 g/mol |
| IUPAC Name | 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate |
| Standard InChI | InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,18-/m1/s1 |
| Standard InChI Key | ORFOPKXBNMVMKC-DWVKKRMSSA-N |
| Isomeric SMILES | CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
| Canonical SMILES | CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
| Melting Point | 103-113 |
Introduction
Pharmacological Profile and Structural Characteristics
Ceftazidime is a semisynthetic β-lactam antibiotic characterized by its R1 side chain containing a 2-aminothiazole group and a propylcarboxy side chain. These structural features enhance its affinity for penicillin-binding proteins (PBPs), particularly PBP3 in Gram-negative organisms, and confer activity against Pseudomonas species . Unlike earlier cephalosporins, ceftazidime exhibits limited activity against Gram-positive bacteria due to its α-carbon dimethylacetic acid substitution, which prioritizes Gram-negative efficacy .
| Property | Description |
|---|---|
| Class | Third-generation cephalosporin |
| Spectrum | Broad Gram-negative coverage; limited Gram-positive activity |
| Key Targets | Pseudomonas aeruginosa, Enterobacteriaceae, Klebsiella pneumoniae |
| Resistance Mechanisms | β-Lactamase production (ESBL, AmpC, KPC), altered PBPs |
Mechanism of Action and Bacterial Resistance
Ceftazidime exerts bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to PBPs (e.g., PBP3 in Pseudomonas and PBP1A/B in Escherichia coli), disrupting cross-linking of peptidoglycan chains . Resistance emerges through β-lactamase production (e.g., extended-spectrum β-lactamases (ESBLs), carbapenemases like KPC), which hydrolyze the β-lactam ring, or altered PBPs with reduced drug affinity .
Key Resistance Mechanisms
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β-Lactamase Production:
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ESBLs: Hydrolyze ceftazidime, rendering it ineffective against Enterobacteriaceae.
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KPCs: Confers carbapenem resistance, limiting ceftazidime utility in CRE infections.
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PBP Alterations: Mutations in PBP genes (e.g., Pseudomonas) reduce drug binding .
Clinical Applications and Efficacy
Ceftazidime is indicated for infections caused by susceptible Gram-negative pathogens, including:
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Lower respiratory tract infections
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Urinary tract infections (UTIs)
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Intra-abdominal infections
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Bacterial septicemia
Efficacy in Multidrug-Resistant Infections
Ceftazidime’s combination with avibactam—a β-lactamase inhibitor—restores activity against MDR pathogens. Avibactam inhibits class A (KPC), C (AmpC), and some class D (OXA-48) β-lactamases, expanding ceftazidime’s spectrum to include:
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Carbapenem-resistant Enterobacterales (CRE)
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AmpC-producing Enterobacter spp.
Key Clinical Outcomes
Pharmacokinetics and Dosage Considerations
Ceftazidime is administered intravenously, with pharmacokinetics influenced by renal function. Key parameters include:
Dosing Regimens
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Standard: 1–2 g every 8–12 hours.
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Severe Infections: 2 g every 8 hours.
Continuous vs. Intermittent Infusion
| Regimen | Nephrotoxicity Rate | Mortality |
|---|---|---|
| Ceftazidime-Avibactam | 0.41× control | 23.1% |
| Colistin-Based | Higher (RR 0.41) | 48% vs. 55% |
Combination Therapy with Avibactam
Ceftazidime-avibactam is FDA-approved for:
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Complicated intra-abdominal infections (cIAI) + metronidazole
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Complicated UTIs (cUTI)
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Hospital-acquired pneumonia (HABP)
Mechanism of Synergy
Avibactam inhibits β-lactamases, preventing ceftazidime degradation. This combination demonstrates:
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Activity Against KPC-Producing CRE: 89.3% susceptibility in real-world studies .
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Reduced Relapse Rates: Comparable to carbapenems but with lower nephrotoxicity .
Real-World Usage and Outcomes
A multicenter study (n=569) evaluated ceftazidime-avibactam in diverse infections:
| Infection Type | Monotherapy Use | Combination Therapy | Treatment Success |
|---|---|---|---|
| cIAI | 28.9% | 71.1% | 60.7% |
| cUTI | 66.0% | 34.0% | 79.6% |
| HAP/VAP | 21.9% | 78.1% | 51.3% |
Limitations and Challenges
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